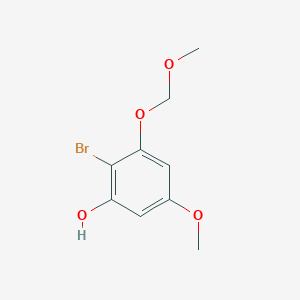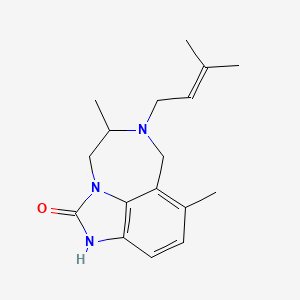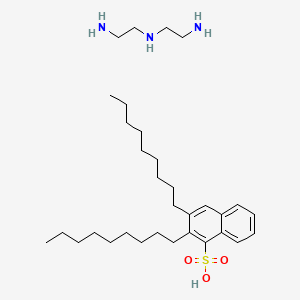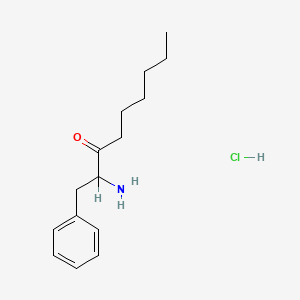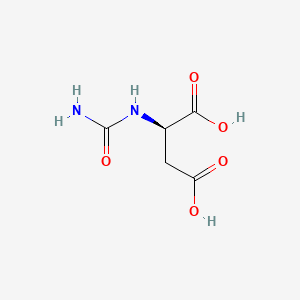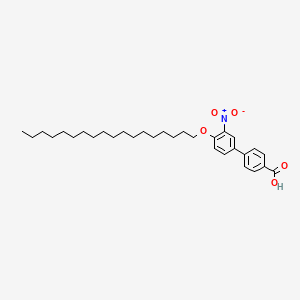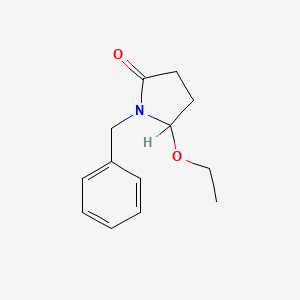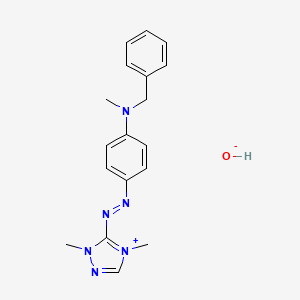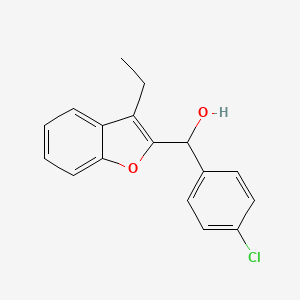
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is an industrial chemical primarily used as an analytical reagent in laboratories. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt typically involves the reaction of 2,5-xylenol with 3H-2,1-benzoxathiol-3-ylidene under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in analytical chemistry.
Reduction: Reduction reactions can alter the oxidation state of the sulfur atom in the benzoxathiol ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenolic rings .
Wissenschaftliche Forschungsanwendungen
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as an analytical reagent for detecting and quantifying various substances.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is employed in diagnostic tests and as a marker in various medical assays.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzoxathiol ring and phenolic groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromophenol Blue: Similar in structure but contains bromine atoms instead of methyl groups.
Xylenol Blue: Another similar compound with different substituents on the phenolic rings.
Tetrabromophenol Blue: Contains additional bromine atoms, leading to different chemical properties
Uniqueness
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is unique due to its specific combination of the benzoxathiol ring and xylenol groups, providing distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in analytical and industrial applications .
Eigenschaften
CAS-Nummer |
86014-81-5 |
|---|---|
Molekularformel |
C23H21NaO5S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
sodium;4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenolate |
InChI |
InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23;/h5-12,24-25H,1-4H3;/q;+1/p-1 |
InChI-Schlüssel |
BPZOAIVZMBSQDA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


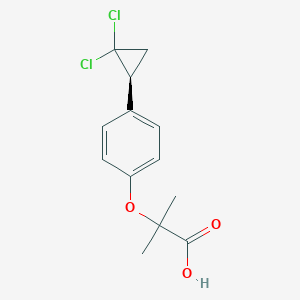
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
